molecular formula C8H4BrNO3 B1409667 3-Bromo-4-cyano-5-hydroxybenzoic acid CAS No. 1805487-34-6

3-Bromo-4-cyano-5-hydroxybenzoic acid

Cat. No.: B1409667
CAS No.: 1805487-34-6
M. Wt: 242.03 g/mol
InChI Key: GFEHNMYAHHNYRD-UHFFFAOYSA-N
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Description

3-Bromo-4-cyano-5-hydroxybenzoic acid is an organic compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a hydroxyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyano-5-hydroxybenzoic acid typically involves the bromination of 4-cyano-5-hydroxybenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually heated to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyano-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The cyano group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-cyano-5-hydroxybenzoic acid is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyano-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and cyano group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-cyano-5-hydroxybenzoic acid is unique due to the combination of bromine, cyano, and hydroxyl groups on the benzoic acid core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

3-bromo-4-cyano-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-6-1-4(8(12)13)2-7(11)5(6)3-10/h1-2,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEHNMYAHHNYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C#N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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